molecular formula C8H12N2O B13319653 1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one

1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B13319653
M. Wt: 152.19 g/mol
InChI Key: GWNIZSDARPROJJ-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the pyrazole ring, along with an ethanone group at the fourth position. Pyrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of appropriate hydrazines with 1,3-diketones. One common method includes the condensation of 3-ethyl-1-methyl-1H-pyrazole with acetyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .

Industrial production methods often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other pyrazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3-ethyl-1-methylpyrazol-4-yl)ethanone

InChI

InChI=1S/C8H12N2O/c1-4-8-7(6(2)11)5-10(3)9-8/h5H,4H2,1-3H3

InChI Key

GWNIZSDARPROJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1C(=O)C)C

Origin of Product

United States

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